(S)-Chroman-2-carbaldehyde
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Overview
Description
(S)-Chroman-2-carbaldehyde is an organic compound belonging to the class of chromanes It features a chroman ring system with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Chroman-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-chroman-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of (S)-chroman-2-methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Chroman-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to (S)-chroman-2-carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to (S)-chroman-2-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives like (S)-chroman-2-imine when reacted with amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, under mild heating or catalytic conditions.
Major Products:
Oxidation: (S)-Chroman-2-carboxylic acid.
Reduction: (S)-Chroman-2-methanol.
Substitution: (S)-Chroman-2-imine and other derivatives.
Scientific Research Applications
(S)-Chroman-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of fine chemicals and as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of (S)-Chroman-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biological pathways, contributing to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
®-Chroman-2-carbaldehyde: The enantiomer of (S)-Chroman-2-carbaldehyde, differing in the spatial arrangement of atoms.
Chroman-2-carboxylic acid: An oxidized form of this compound.
Chroman-2-methanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemical specificity can result in distinct biological activities and applications compared to its enantiomer or other related compounds.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S)-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2/t9-/m0/s1 |
InChI Key |
PUMRUSBKNSBTAL-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1C=O |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C=O |
Origin of Product |
United States |
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